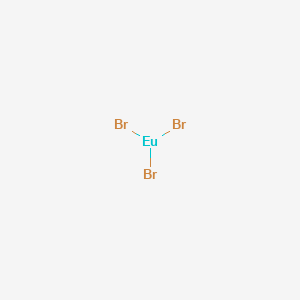
Europium bromide (EuBr3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium bromide (EuBr3) is a useful research compound. Its molecular formula is Br3Eu and its molecular weight is 391.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Europium bromide (EuBr3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Europium bromide (EuBr3) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optoelectronics
Overview:
Europium bromide is extensively used in the development of phosphors for light-emitting diodes (LEDs) and display technologies. Its ability to emit bright red light when excited makes it crucial for enhancing the color quality and brightness of displays.
Key Applications:
- Phosphor Development: Utilized in creating phosphors that improve the efficiency and color rendering of LED lights.
- Display Technologies: Essential for high-definition displays in televisions and monitors.
Case Study:
A study demonstrated that incorporating europium bromide into phosphor materials significantly increased the luminous efficacy of white LEDs, leading to better energy efficiency in lighting solutions .
Medical Imaging
Overview:
In biomedical applications, europium bromide serves as a luminescent probe, enhancing the sensitivity of imaging techniques such as fluorescence microscopy.
Key Applications:
- Fluorescence Microscopy: Used to label biological samples, allowing for improved imaging contrast.
- Diagnostic Tools: Aids in the detection of specific biomolecules through luminescent signaling.
Case Study:
Research indicated that europium-based probes improved the detection limits in fluorescence microscopy by up to tenfold compared to traditional methods .
Materials Science
Overview:
Europium bromide is employed in synthesizing advanced materials, particularly luminescent materials for sensors and lasers.
Key Applications:
- Luminescent Materials: Used in creating materials that emit light under specific conditions.
- Crystal Growth: Facilitates the growth of high-purity crystals necessary for various applications.
Case Study:
In material synthesis research, europium bromide was pivotal in developing novel luminescent nanomaterials that have potential uses in optoelectronic devices .
Analytical Chemistry
Overview:
The compound is utilized in spectroscopic techniques for trace analysis, enabling researchers to detect and quantify substances with high precision.
Key Applications:
- Spectroscopy: Employed as a standard reference material due to its well-defined luminescent properties.
- Chemical Analysis: Assists in identifying trace elements in various samples.
Case Study:
A comparative study showed that using europium bromide as a luminescent marker improved the accuracy of trace metal analysis in environmental samples .
Environmental Monitoring
Overview:
The luminescent properties of europium bromide make it valuable for detecting pollutants and contaminants in environmental samples.
Key Applications:
- Pollutant Detection: Used in sensors designed to identify harmful substances in water and soil.
- Ecological Assessments: Aids researchers in monitoring environmental health through luminescence-based assays.
Case Study:
Field studies demonstrated that sensors incorporating europium bromide could detect heavy metals at concentrations below regulatory limits, showcasing its effectiveness in environmental monitoring .
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Optoelectronics | Phosphors for LEDs and displays | Enhanced brightness and color quality |
| Medical Imaging | Luminescent probes for microscopy | Improved sensitivity and detection limits |
| Materials Science | Synthesis of luminescent materials | Development of advanced optoelectronic devices |
| Analytical Chemistry | Spectroscopy and trace analysis | High precision detection |
| Environmental Monitoring | Sensors for pollutant detection | Effective monitoring of environmental health |
Propriétés
Numéro CAS |
13759-88-1 |
|---|---|
Formule moléculaire |
Br3Eu |
Poids moléculaire |
391.68 g/mol |
Nom IUPAC |
europium(3+);tribromide |
InChI |
InChI=1S/3BrH.Eu/h3*1H;/q;;;+3/p-3 |
Clé InChI |
QEDFUJZRPHEBFG-UHFFFAOYSA-K |
SMILES |
Br[Eu](Br)Br |
SMILES canonique |
[Br-].[Br-].[Br-].[Eu+3] |
Key on ui other cas no. |
13759-88-1 |
Origine du produit |
United States |
Q1: What can you tell us about the thermodynamic properties of Europium bromide (EuBr3)?
A1: One study [] investigated the thermodynamic properties of Europium bromide (EuBr3) by measuring its heat capacity from very low temperatures (5 K) up to 340 K. While the specific heat capacity values themselves are not provided in the abstract, this type of data is crucial for understanding the stability and behavior of the compound at different temperatures. [] This information is valuable for various applications, including predicting its behavior in chemical reactions and developing industrial processes.
Q2: Has there been any research on the decomposition of Europium bromide (EuBr3)?
A2: Yes, researchers have investigated the thermal decomposition of hydrated Europium bromide (EuBr3). [] While the abstract does not detail the specific findings, this type of research helps determine the stability of the compound when exposed to heat and can reveal information about potential intermediate products formed during decomposition. This knowledge is important for handling and storage of Europium bromide (EuBr3) and understanding its behavior in various applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















